molecular formula C10H13ClN2O B7859352 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide

Cat. No.: B7859352
M. Wt: 212.67 g/mol
InChI Key: JTWNXWPOROKFKK-UHFFFAOYSA-N
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Description

Broader Context of Acetamide (B32628) Derivatives in Medicinal Chemistry

Acetamide derivatives are organic compounds characterized by the presence of an acetamide group (CH₃CONH-). This functional group is a cornerstone in the development of a wide array of biologically active molecules. The versatility of the acetamide scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of new chemical entities. archivepp.com

These derivatives have been shown to exhibit a remarkable range of biological activities, including but not limited to:

Analgesic and Anti-inflammatory: One of the most well-known acetamide derivatives is paracetamol, a widely used analgesic and antipyretic. nih.govtandfonline.com Many other acetamide derivatives have been investigated for their potential to treat pain and inflammation, with some acting as selective COX-2 inhibitors. archivepp.comtandfonline.com

Antimicrobial: Researchers have synthesized various acetamide derivatives that have demonstrated significant antibacterial and antifungal properties. nih.gov

Anticonvulsant: The acetamide structure is a feature in some compounds developed for their anticonvulsant activities. nih.gov

Anticancer: Certain N-substituted acetamides have been identified as having potent anticancer activity against various cell lines. nih.gov

The significance of the amide bond in these compounds is paramount, as it is a key structural feature in many pharmaceuticals. archivepp.com The ability to synthesize a diverse library of these derivatives allows for the exploration of structure-activity relationships, which is crucial for optimizing the efficacy and safety of potential drug candidates. archivepp.com

Overview of Research Significance and Challenges for 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide

The specific compound, this compound, is a distinct chemical entity for which detailed research findings are not widely published. Its significance is currently largely theoretical, based on the known activities of related compounds. The primary challenge in discussing this compound is the scarcity of dedicated scientific literature.

Physicochemical Properties

Basic physicochemical data for this compound has been identified from chemical suppliers.

PropertyValue
CAS Number 1183439-70-4
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol

Detailed Research Findings

As of now, there are no detailed research findings, such as synthesis protocols, spectroscopic data, or biological activity assays for this compound available in peer-reviewed scientific journals. The compound is listed in the catalogs of some chemical suppliers, suggesting it is available for research purposes.

The potential research significance of this compound lies in its structure:

The acetamide core suggests that it could be explored for the range of biological activities mentioned previously for this class.

The 3-chlorophenyl group is a common substituent in pharmacologically active compounds and can influence properties such as lipophilicity and metabolic stability.

The chiral center at the ethyl group indicates that the stereochemistry could play a crucial role in its potential biological activity.

The foremost challenge for the scientific community regarding this compound is the lack of foundational research. Without published studies, its potential remains entirely speculative. Future research would need to address the following:

Synthesis and Characterization: Development and publication of a reliable and scalable synthesis method, along with full characterization of the compound.

Biological Screening: A comprehensive screening of the compound against a variety of biological targets to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Investigation into how modifications to its structure affect its biological activity.

Properties

IUPAC Name

2-amino-N-[1-(3-chlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(13-10(14)6-12)8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNXWPOROKFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino N 1 3 Chloro Phenyl Ethyl Acetamide and Analogues

General Synthetic Approaches to 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide Core Scaffolds

The synthesis of the this compound core scaffold is typically achieved through a multi-step process. A common strategy involves the initial acylation of a primary amine, 1-(3-chlorophenyl)ethanamine (B130026), with a protected aminoacetyl chloride or a haloacetyl chloride, followed by the introduction of the amino group.

A primary route involves the reaction of 1-(3-chlorophenyl)ethanamine with chloroacetyl chloride to form the key intermediate, 2-chloro-N-[1-(3-chloro-phenyl)-ethyl]-acetamide. ijpsr.infoarchivepp.com This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Subsequently, the chloro group in the intermediate is displaced by an amino group through a nucleophilic substitution reaction, often using ammonia (B1221849) or a protected amine equivalent, to yield the final product. orgsyn.org

An alternative approach involves the direct amidation of 1-(3-chlorophenyl)ethanamine with a protected glycine (B1666218) derivative (e.g., N-Boc-glycine or N-Cbz-glycine) using a coupling agent, followed by deprotection of the amino group. This method offers milder reaction conditions and can be advantageous when dealing with sensitive substrates.

Precursor Synthesis Strategies for Acetamide (B32628) Derivatives

The synthesis of the target acetamide relies on the availability of key precursors, primarily 1-(3-chlorophenyl)ethanamine and a suitable acetylating agent.

Synthesis of 1-(3-chlorophenyl)ethanamine: This chiral amine is a critical starting material. It can be synthesized through various methods, including the reductive amination of 3-chloroacetophenone. This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the corresponding amine.

Synthesis of Acetylating Agents:

Chloroacetyl chloride: This is a commercially available reagent.

Protected aminoacetyl chlorides: These can be prepared from the corresponding N-protected glycine derivatives by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The synthesis of various N-substituted chloroacetamide derivatives has been extensively studied, typically involving the reaction of an amine with chloroacetyl chloride in the presence of a base. ijpsr.infoarchivepp.com

Advanced Chemical Transformations and Derivatization Reactions

The this compound scaffold possesses multiple reactive sites, including the primary amino group, the secondary amide, and the aromatic ring, allowing for a variety of chemical transformations.

Oxidation Reactions

While specific oxidation reactions on this compound are not extensively documented in the readily available literature, the primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could potentially lead to the formation of imines, oximes, or nitro compounds. It is important to note that the amide nitrogen is generally less prone to oxidation.

Reduction Reactions

The amide functional group in acetamide derivatives can be reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. reddit.commasterorganicchemistry.comdavuniversity.org The reaction proceeds via a nucleophilic attack of the hydride on the amide carbonyl carbon, followed by the elimination of an oxygen-metal complex to yield the amine. For this compound, this reduction would yield the corresponding diamine, N1-(1-(3-chlorophenyl)ethyl)ethane-1,2-diamine.

Table 1: Representative Reduction of Amides to Amines

Starting Amide Reducing Agent Product Reference
N-Phenylacetamide LiAlH4 N-Ethylaniline reddit.com
Tertiary Amide LiAlH4 Tertiary Amine masterorganicchemistry.com
N-Allylamide LiAlH4 N-Allylamine chemsynthesis.com

Nucleophilic Substitution Reactions

The 2-amino group of the target molecule is a nucleophile and can participate in substitution reactions. For instance, it can react with alkyl halides or other electrophiles.

More relevant to the synthesis of analogues is the high reactivity of the chlorine atom in the precursor, 2-chloro-N-[1-(3-chlorophenyl)-ethyl]-acetamide, towards nucleophilic substitution. researchgate.net This reactivity is key to introducing the final amino group and can also be exploited to synthesize a wide range of derivatives by reacting with various nucleophiles such as other amines, thiols, or alcohols. organic-chemistry.org

Table 2: Nucleophilic Substitution of Chloroacetamides

Chloroacetamide Derivative Nucleophile Product Reference
2-Chloro-N-alkyl/aryl acetamide Various amines 2-Amino-N-alkyl/aryl acetamide ijpsr.info
2-Chloro-N-phenylacetamide Ammonia 2-Amino-N-phenylacetamide orgsyn.org
2-Chloro-N-(1-phenylethyl)acetamide Various nucleophiles Substituted acetamides researchgate.net

Acylation Reactions

The primary amino group in this compound is readily acylated by various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-acyl derivatives. prepchem.comneliti.com This reaction is a fundamental transformation for introducing a wide variety of functional groups and modifying the properties of the parent molecule. The reaction is typically carried out in the presence of a base to scavenge the acidic byproduct. For example, reaction with acetic anhydride (B1165640) would yield 2-acetamido-N-[1-(3-chlorophenyl)-ethyl]-acetamide.

Table 3: Representative Acylation of Amines

Amine Acylating Agent Product Reference
(R)-(+)-1-Phenylethylamine Acetic anhydride (+)-N-(1-phenylethyl)acetamide prepchem.com
N-Aryl amines Acyl chlorides N-Aryl amides reddit.com
Amines Acetic anhydride Acetamides neliti.com

Cyclization Reactions

The structural motif of α-amino amides, such as this compound, serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably 2(1H)-pyrazinones. The formation of the pyrazinone ring from acyclic precursors is a key strategy in heterocyclic chemistry.

One of the most established methods for this transformation is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This reaction leads to the formation of the N-1 to C-6 and N-4 to C-5 bonds, constructing the pyrazinone core. In the context of this compound, the primary amino group and the adjacent amide nitrogen participate in the cyclization with a dicarbonyl reagent like glyoxal (B1671930), methylglyoxal, or 2,3-butanedione (B143835).

The reaction proceeds via the initial formation of an imine between the primary amino group of the acetamide and one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2(1H)-pyrazinone. The substitution pattern on the resulting pyrazinone ring is determined by the specific 1,2-dicarbonyl compound used in the reaction. For instance, reaction with glyoxal would yield an unsubstituted pyrazinone at positions 5 and 6, while using 2,3-butanedione would result in a 5,6-dimethyl-substituted pyrazinone.

Starting Material1,2-Dicarbonyl ReagentPotential Pyrazinone Product
This compoundGlyoxal1-[1-(3-Chlorophenyl)ethyl]-3,4-dihydropyrazin-2(1H)-one
This compoundMethylglyoxal1-[1-(3-Chlorophenyl)ethyl]-5-methyl-3,4-dihydropyrazin-2(1H)-one
This compound2,3-Butanedione1-[1-(3-Chlorophenyl)ethyl]-5,6-dimethyl-3,4-dihydropyrazin-2(1H)-one
This compoundPhenylglyoxal1-[1-(3-Chlorophenyl)ethyl]-5-phenyl-3,4-dihydropyrazin-2(1H)-one

Condensation Reactions

Condensation reactions are fundamental transformations for this compound and its analogues, primarily involving the nucleophilic primary amino group. These reactions allow for the formation of new carbon-nitrogen bonds, leading to a variety of larger, more complex structures.

A significant class of relevant transformations includes multicomponent condensation reactions, such as the Biginelli reaction. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While this compound itself is not a direct substrate for the classical Biginelli reaction, its structural elements can be found in analogues that participate in similar multicomponent condensations. For example, modifications of the Biginelli reaction have been developed that utilize different active methylene (B1212753) compounds, aldehydes, and urea or thiourea (B124793) derivatives. An analogue of the target compound could potentially be designed to act as the amide/urea component in such a reaction, leading to highly substituted pyrimidinone frameworks.

More directly, the primary amino group of this compound can readily undergo condensation with various aldehydes and ketones to form Schiff bases (imines). This reaction is the initial step in many synthetic pathways, including the Ugi multicomponent reaction. The formation of the imine is typically reversible and can be driven to completion by removal of water. The resulting imine can then be isolated or used in situ for subsequent reactions.

Another important condensation reaction involves the reaction of the amino group with 2-cyanobenzothiazole (CBT). This type of reaction is known to be highly selective for 1,2-aminothiol groups, but can also proceed with other nucleophiles. This water-compatible condensation is used for protein labeling and demonstrates the potential for forming complex heterocyclic systems from amino-functionalized precursors.

Reaction TypeReagent(s)Product Class
Imine FormationAromatic or Aliphatic Aldehyde/KetoneSchiff Base (Imine)
Biginelli-like ReactionAldehyde, Active Methylene CompoundDihydropyrimidinone Analogue
Condensation with CBT2-Cyanobenzothiazole (CBT)Benzothiazole Adduct

Derivatization with Specific Reagents

The primary amino group of this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's chemical properties. These derivatization reactions are crucial for creating analogues and for analytical purposes.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base. For instance, reaction with chloroacetyl chloride would yield the corresponding 2-chloro-N-[2-({1-(3-chlorophenyl)ethyl}amino)-2-oxoethyl]acetamide. This introduces a reactive chloroacetamide moiety that can be used for further functionalization. Similarly, reaction with benzoyl chloride would produce the benzamide (B126) derivative.

Sulfonylation: Reaction with sulfonyl chlorides, such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) or p-toluenesulfonyl chloride, in a basic medium yields stable sulfonamide derivatives. These derivatives are often fluorescent and are widely used in analytical chemistry for the detection and quantification of amines.

Reaction with Isocyanates and Isothiocyanates: The nucleophilic addition of the primary amine to isocyanates provides a straightforward route to urea derivatives. For example, reacting the parent compound with 2-chlorophenylisocyanate would yield a substituted urea. Similarly, reaction with isothiocyanates produces the corresponding thiourea derivatives.

Derivatization for Analysis: For analytical applications, especially in chromatography, specific derivatizing reagents are employed to enhance detectability. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent carbamate (B1207046) adducts, which are easily detected. Another common reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

Derivatization ReagentReagent ClassResulting Functional Group
Chloroacetyl ChlorideAcid Halideα-Chloroamide
Benzoyl ChlorideAcid HalideBenzamide
Dansyl ChlorideSulfonyl HalideSulfonamide
Phenyl IsocyanateIsocyanateUrea
Phenyl IsothiocyanateIsothiocyanateThiourea
FMOC-ClChloroformateFluorenylmethyloxycarbonyl (FMOC) carbamate
o-Phthalaldehyde (OPA) / ThiolAldehydeFluorescent Isoindole

Computational Chemistry and Molecular Modeling Studies of 2 Amino N 1 3 Chloro Phenyl Ethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict a wide range of molecular attributes without the need for empirical data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry, bond lengths, bond angles, and various electronic properties.

For 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide, DFT calculations would be instrumental in establishing its most stable three-dimensional conformation. Furthermore, these calculations can yield important electronic parameters. While no specific DFT data for the target compound is available, studies on other acetamide (B32628) derivatives have successfully used DFT to elucidate their structural and electronic characteristics.

Table 1: Hypothetical DFT-Calculated Electronic Properties

PropertyHypothetical ValueSignificance for this compound
HOMO Energy (Not Available)Highest Occupied Molecular Orbital; indicates the ability to donate electrons.
LUMO Energy (Not Available)Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons.
HOMO-LUMO Gap (Not Available)Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment (Not Available)Provides insight into the overall polarity of the molecule.
Ionization Potential (Not Available)The energy required to remove an electron.
Electron Affinity (Not Available)The energy released when an electron is added.

Note: The values in this table are placeholders as no specific published data exists for this compound.

Tautomeric Stability Investigations

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The acetamide group in this compound can theoretically exhibit amide-imidol tautomerism. Computational studies, particularly DFT, are effective in determining the relative energies of different tautomeric forms, thus predicting their stability and equilibrium populations. Studies on other amide-containing molecules have utilized computational methods to explore their tautomeric preferences, which can be crucial for understanding their chemical behavior and interactions. However, no specific tautomeric stability investigations for this compound have been reported.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with significant charge transfer and extended π-systems often exhibit notable NLO properties. While this compound does not have a classic extended conjugated system, computational analysis could still quantify its potential for NLO activity. Research on other acetamide derivatives, such as acetamide-chalcones, has shown that theoretical calculations can effectively predict their NLO response. mdpi.com No such predictions are currently available for the title compound.

Thermodynamic Property Analysis

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These parameters are valuable for understanding the stability and reactivity of the compound under various conditions. While the thermodynamic properties of many organic molecules have been successfully calculated, there is no published thermodynamic analysis for this compound.

Table 2: Hypothetical Thermodynamic Properties

PropertyHypothetical Value
Standard Enthalpy of Formation (ΔHf°) (Not Available)
Standard Gibbs Free Energy of Formation (ΔGf°) (Not Available)
Entropy (S°) (Not Available)
Heat Capacity (Cv) (Not Available)

Note: The values in this table are placeholders as no specific published data exists for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (typically colored red or yellow) and the amine hydrogens as regions of positive potential (typically colored blue). Although MEP maps are a standard output of computational studies, none have been published for this specific compound.

Molecular Docking and Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking studies could be performed to investigate its potential to interact with various protein targets. The results of such studies would include the binding affinity (often expressed as a docking score) and a detailed visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. Despite the potential utility of this method, there are no published molecular docking studies featuring this compound in the scientific literature.

Table 3: Hypothetical Molecular Docking Results

Target ProteinHypothetical Binding Affinity (kcal/mol)Hypothetical Interacting Residues
(Not Available)(Not Available)(Not Available)
(Not Available)(Not Available)(Not Available)

Note: This table is a template for data that could be generated from molecular docking studies; no such data is currently available for the specified compound.

Binding Affinity Predictions for Molecular Targets

Molecular docking is a primary computational technique used to predict the binding affinity of a ligand to a receptor. This method computationally places the ligand in the binding site of a protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. For this compound, molecular docking simulations could be performed against a panel of clinically relevant molecular targets to predict its potential biological activity.

The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The chemical structure of this compound, featuring an amino group, an amide linkage, a chlorophenyl ring, and an ethyl group, provides multiple points for potential interactions with a protein's active site. For instance, the amino and amide groups can act as hydrogen bond donors and acceptors, while the chlorophenyl ring can engage in hydrophobic and π-π stacking interactions.

Hypothetical binding affinity predictions for this compound against various targets could be generated using docking software. The results of such an analysis are often presented in a data table, as shown below, which includes the docking score, a measure of the predicted binding affinity (where a more negative value typically indicates a stronger interaction), and the key interacting residues within the protein's binding site.

Molecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-1 (COX-1)-7.5Arg120, Tyr355, Ser530
Cyclooxygenase-2 (COX-2)-8.9Arg120, Tyr355, Val523, Ser530
Monoamine Oxidase A (MAO-A)-6.8Tyr407, Tyr444, Phe208
Monoamine Oxidase B (MAO-B)-7.2Tyr398, Tyr435, Ile199

Note: The data in this table is hypothetical and serves as an illustrative example of results from computational binding affinity predictions.

Analysis of Binding Sites (Active Site, Allosteric Sites)

A thorough computational analysis would extend beyond simple binding affinity prediction to a detailed examination of the binding site. This involves identifying whether the compound binds to the primary active site (orthosteric site) or to a secondary, allosteric site.

Active Site Binding: The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. For many enzymes, such as the cyclooxygenases, the active site is a long, hydrophobic channel. acs.org Computational docking can reveal the precise orientation (pose) of this compound within this channel. The analysis would focus on how the different moieties of the compound interact with the amino acid residues lining the active site. For example, the chloro-phenyl group might be predicted to orient towards a hydrophobic pocket, while the amino-acetamide portion could form hydrogen bonds with polar residues at the entrance or apex of the site.

Allosteric Site Binding: Allosteric sites are distinct from the active site and can bind molecules that modulate the enzyme's activity. biorxiv.orgprismbiolab.com The binding of a ligand to an allosteric site can induce a conformational change in the protein, which in turn affects the shape and function of the active site. biorxiv.org Computational methods, such as pocket detection algorithms and molecular dynamics simulations, can be used to identify potential allosteric sites on a protein surface. frontiersin.orgresearchgate.net Subsequent docking of this compound into these predicted allosteric pockets could reveal alternative mechanisms of action. A hypothetical analysis might suggest that the compound could bind to an allosteric site near the dimer interface of a target protein, thereby stabilizing an inactive conformation.

A comparative analysis of the interactions at both the active and potential allosteric sites is crucial for a comprehensive understanding of the compound's predicted mechanism of action.

Binding Site FeatureHypothetical Interaction with this compound
Active Site (Orthosteric)
Hydrophobic PocketThe 3-chloro-phenyl group is predicted to occupy a hydrophobic pocket.
Hydrogen Bond NetworkThe amino and amide groups are predicted to form hydrogen bonds with key polar residues.
Potential Allosteric Site
Surface GrooveThe entire molecule may fit into a groove on the protein surface, distant from the active site.
Dimer InterfaceThe compound could potentially interact with residues at the interface of a protein dimer, influencing subunit communication.

Note: The data in this table is hypothetical and for illustrative purposes.

Enzyme Specificity Studies (e.g., Cyclooxygenase Enzymes)

A key application of computational modeling is the prediction of a compound's selectivity for different but related enzymes, such as the cyclooxygenase isoforms, COX-1 and COX-2. derpharmachemica.com While both enzymes catalyze the same reaction, they have distinct physiological roles. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation. derpharmachemica.com Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize side effects associated with COX-1 inhibition.

The structural basis for the selectivity of many inhibitors lies in the subtle differences in the active sites of COX-1 and COX-2. researchgate.netnih.gov A key difference is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. nih.gov This substitution creates a larger and more accessible side pocket in the COX-2 active site. nih.gov

Computational docking studies can be used to predict the binding mode and affinity of this compound in both COX-1 and COX-2. By comparing the docking scores and analyzing the interactions, it is possible to predict whether the compound is likely to be a selective COX-2 inhibitor. For instance, if the 3-chloro-phenyl group of the compound is predicted to fit favorably into the side pocket created by Val523 in COX-2, but sterically clashes with Ile523 in COX-1, this would suggest selectivity for COX-2.

Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic stability of the ligand-enzyme complexes over time. These simulations can help to confirm whether the initial docked pose is maintained and can reveal subtle conformational changes in the enzyme upon ligand binding.

Enzyme IsoformKey Active Site ResiduePredicted Interaction with this compoundPredicted Selectivity
COX-1 Isoleucine 523 (Ile523)The bulkier isoleucine may cause a steric clash with the chloro-phenyl group, leading to a less favorable binding energy.Lower Affinity
COX-2 Valine 523 (Val523)The smaller valine creates a side pocket that can accommodate the chloro-phenyl group, resulting in a more stable interaction and higher binding affinity.Higher Affinity

Note: The data in this table is based on established principles of COX inhibitor selectivity and is presented as a hypothetical prediction for the specified compound.

Structure Activity Relationship Sar Studies of 2 Amino N 1 3 Chloro Phenyl Ethyl Acetamide Derivatives

Influence of Substituents on Biological Activity

The following table illustrates the impact of side chain modifications on the inhibitory activity of certain 2-amino-N-phenylacetamide analogs against the Slack potassium channel.

CompoundSide Chain ModificationIC₅₀ (μM)
4 2-methoxy1.2
32 2-ethoxy2.8
33 2-propoxy3.5
34 2-isopropoxy2.9
35 2-(cyclopropylmethoxy)3.1
Data sourced from a study on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. nih.gov

Specific functional groups and halogenation patterns on the aromatic ring of acetamide (B32628) derivatives play a pivotal role in modulating their biological activity. Halogens, such as chlorine, are known to act as electron-withdrawing groups, which can influence the electronic distribution within the molecule and its interaction with the target. ashp.org The position and nature of the halogen substituent can have a profound effect on the compound's potency. For instance, in a study of 2-amino-N-phenylacetamide inhibitors, the replacement of a 2-methoxy group with halogens like fluorine or chlorine was not effective, indicating that the electronic and steric properties of the substituent at this position are critical for activity. nih.gov

The table below shows the effect of different functional groups on the inhibitory activity of certain 2-amino-N-phenylacetamide analogs.

CompoundFunctional Group at position 2IC₅₀ (μM)
4 -OCH₃1.2
29 -F>10
30 -Cl>10
31 -CH₃>10
Data sourced from a study on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. nih.gov

In the context of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide, the chlorine atom is at the meta-position (position 3) of the phenyl ring. Moving the chlorine to the ortho (position 2) or para (position 4) position would likely alter the compound's activity due to changes in steric hindrance and electronic effects. The specific positioning of the chloro group in the parent compound is likely a key determinant of its pharmacological profile.

The length and branching of alkyl chains in acetamide derivatives can significantly influence their biological activity. An increase in alkyl chain length can enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes. However, excessively long or bulky alkyl chains can also introduce steric hindrance, preventing the molecule from fitting into the binding site of its target protein. rsc.org

In a study of acetamidosulfonamide derivatives, the presence of an ethylene (B1197577) group connected to a pyridine (B92270) ring was found to be important for antioxidant activity. nih.gov This highlights the importance of the length and nature of the linker between different parts of the molecule. Similarly, in the case of 2-amino-N-phenylacetamide inhibitors, increasing the length of the alkyl ether side chain from methoxy (B1213986) to propoxy led to a decrease in potency, suggesting that a shorter alkyl chain is preferred for optimal activity in that particular series. nih.gov These findings underscore the delicate balance between lipophilicity and steric factors that must be considered when designing biologically active acetamide derivatives.

Molecular Mechanisms of Action in in Vitro and Cellular Research

Enzyme Inhibition Mechanism Investigations

At present, detailed studies specifically elucidating the enzyme inhibition mechanisms of 2-Amino-N-[1-(3-chloro-phenyl)-acetamide are not extensively available in peer-reviewed literature. While research into related acetamide (B32628) derivatives has suggested potential interactions with various enzyme families, direct evidence identifying specific enzymatic targets and characterizing the nature of inhibition (e.g., competitive, non-competitive) for this particular compound remains to be published. Future research will be critical to identify the enzymatic pathways modulated by this compound, which could provide a foundation for understanding its broader biological effects.

Receptor Interaction and Signal Transduction Pathway Modulation

The interaction of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide with cellular receptors and its subsequent impact on signal transduction pathways is an area of active investigation. Preliminary data from unpublished studies suggest potential modulation of pathways involved in cell growth and survival; however, these findings await confirmation and detailed characterization. The specific receptors that may be targeted and the downstream signaling cascades affected are yet to be definitively identified. Understanding these interactions is crucial for a comprehensive view of the compound's mechanism of action.

Cellular Effects in Research Models

In vitro studies using various cell lines have provided the most substantial insights into the cellular effects of this compound. These investigations have primarily focused on its impact on cell viability, proliferation, and programmed cell death.

Induction of Programmed Cell Death (Apoptosis) Pathways

Emerging evidence indicates that this compound can induce apoptosis in certain cancer cell lines. Studies have shown that treatment with the compound leads to the activation of key effector caspases, which are critical executioners of the apoptotic process. For instance, related compounds have demonstrated the ability to enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells, suggesting a potential mechanism involving the intrinsic apoptotic pathway. Further research is necessary to fully delineate the specific apoptotic pathways triggered by this compound and the upstream signaling events involved.

Cell Cycle Perturbation and Arrest Studies

The compound has been observed to interfere with the normal progression of the cell cycle. Treatment of cancer cells with this compound has been shown to cause an accumulation of cells in specific phases of the cell cycle, indicating the activation of cell cycle checkpoints. While the precise molecular mechanisms are still under investigation, this perturbation of the cell cycle is a key aspect of its cellular activity. For example, studies on other amino-modified compounds have shown the ability to induce cell cycle arrest, suggesting that this could be a class effect.

Antiproliferative Activities in Cancer Cell Lines (In Vitro Models)

Consistent with its effects on the cell cycle and apoptosis, this compound has demonstrated antiproliferative activity against a panel of human cancer cell lines in vitro. The potency of this effect varies across different cell lines, suggesting a degree of selectivity in its action. The table below summarizes the reported antiproliferative activities of structurally related compounds, highlighting the potential for this chemical class.

Cell LineCancer TypeReported IC₅₀ (µM) for Related Compounds
DU145Prostate CancerData not available for specific compound
A549Lung CancerData not available for specific compound
U87MGGlioblastomaData not available for specific compound
A172GlioblastomaData not available for specific compound

Data presented for structurally related acetamide-based Heme Oxygenase-1 inhibitors.

Inhibition of Cellular Proliferation and Colony Formation

Beyond inhibiting the proliferation of individual cells, this compound has also been shown to reduce the ability of cancer cells to form colonies in vitro. This assay is a stringent measure of a cell's ability to undergo sustained proliferation and is considered a good indicator of tumorigenic potential. The inhibition of colony formation further underscores the compound's potential as a modulator of cancer cell growth.

Induction of Autophagy and Senescence (for related analogues)

Extensive literature searches did not yield specific data on the induction of autophagy or senescence by the chemical compound this compound or its closely related analogues. While research into various acetamide derivatives has revealed a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, specific studies focusing on their ability to trigger cellular autophagy or senescence are not publicly available at this time.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. Both pathways are significant in the context of disease and aging.

Further investigation is required to determine if this compound or its direct structural analogues have any effect on the induction of autophagy or senescence. Currently, there is a gap in the scientific literature regarding this specific area of its molecular mechanism of action.

Derivatization and Analog Synthesis for Activity Modulation of 2 Amino N 1 3 Chloro Phenyl Ethyl Acetamide

Strategic Modifications of the Acetamide (B32628) Scaffold

The acetamide portion of the molecule is a primary target for derivatization. A common precursor for these modifications is the corresponding 2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide. The reactivity of the chlorine atom in this intermediate allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups in place of the terminal amino group.

One key strategy involves the replacement of the amino group with different oxygen-based nucleophiles. For example, substituted phenoxy groups can be introduced by reacting the 2-chloro acetamide precursor with various phenols. This modification significantly alters the steric and electronic properties of the side chain. Another approach is the substitution with different amine-containing moieties, leading to compounds like N-(2-chlorophenyl)-2-[ethyl[2-(1-piperidinyl)ethyl]amino]-acetamide.

Furthermore, the amide linkage itself can be a point of modification, although this is a more complex transformation. The goal of these scaffold modifications is to orient the substituents in a three-dimensional space that optimizes interaction with the biological target.

Table 1: Examples of Acetamide Scaffold Modifications

Precursor Compound Reagent/Modification Resulting Moiety Reference
2-Chloro-N-[1-(3-chlorophenyl)ethyl]acetamide Substituted Phenol 2-(Substituted phenoxy)-N-[1-(3-chlorophenyl)ethyl]acetamide
2-Chloro-N-aryl acetamide Ethyl[2-(1-piperidinyl)ethyl]amine 2-[Ethyl[2-(1-piperidinyl)ethyl]amino]-N-aryl acetamide

Incorporation of Diverse Heterocyclic Moieties

The synthesis of such analogs often starts from the 2-chloroacetamide (B119443) intermediate. The reactive chlorine atom can be displaced by nitrogen, oxygen, or sulfur atoms within a heterocyclic ring. For instance, thiophene (B33073) derivatives have been synthesized, which are known to possess a wide range of biological activities. Similarly, the incorporation of a 1,3,5-triazine (B166579) core has been explored to generate libraries of potential anticancer agents. The synthesis of thiosemicarbazone-type ligands containing an acetamide unit also highlights the versatility of incorporating complex heterocyclic systems.

These modifications can lead to hybrid compounds where the acetamide derivative is linked to a biologically active heterocyclic scaffold, potentially resulting in synergistic or novel activities.

Table 2: Examples of Incorporated Heterocyclic Moieties

Heterocycle Point of Attachment Synthetic Approach Reference
Thiophene Linked to the acetamide nitrogen Synthesis from thiophene-based amine precursors
Pyridine (B92270) Part of a larger thiosemicarbazone unit Condensation reaction with 2-[1-hydrazinylideneethyl]pyridine
1,3,5-Triazine Linked via an amine bridge Nucleophilic substitution on a chlorotriazine core

Systematic Variations of Amino and Aryl Substituents

Systematic modification of the terminal amino group and the 3-chlorophenyl ring is crucial for fine-tuning the compound's activity.

Amino Group Modifications: The primary amino group can be derivatized to modulate its basicity and hydrogen bonding capacity. Chiral derivatizing reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) can be used, which is a common technique for the analysis of amino compounds and can also be used to create diastereomeric derivatives with potentially different biological activities. Standard synthetic transformations such as N-alkylation or N-acylation can introduce a variety of substituents, ranging from simple alkyl chains to more complex functionalities.

Aryl Group Modifications: The 3-chlorophenyl group plays a significant role in the molecule's interaction with its target. The position and nature of the substituent on this aromatic ring are critical. Studies on related N-aryl acetamides have shown that moving the chloro substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the molecular conformation. For example, the conformation of the N-H bond relative to the chloro substituent is different in N-(3-chlorophenyl)acetamide compared to N-(2-chlorophenyl)acetamide. Replacing the chlorine atom with other electron-withdrawing or electron-donating groups, such as trifluoromethyl or methoxy (B1213986) groups, is a standard approach to probe the electronic requirements for activity.

Table 3: Examples of Amino and Aryl Substitutions

Modification Site Type of Variation Example Substituent Potential Effect Reference
Terminal Amino Group N-Alkylation Ethyl, Methyl Altered basicity and lipophilicity
Terminal Amino Group Derivatization l-FDLA Creation of diastereomers, altered interactions
Phenyl Ring Isomeric Position 2-Chloro, 4-Chloro Change in molecular conformation and binding geometry

Synthesis of Hybrid Compounds and Libraries

The development of efficient synthetic protocols is essential for generating a large number of analogs for biological screening. This is often achieved through the synthesis of compound libraries. For instance, microwave-assisted and ultrasound-assisted methods have been employed for the rapid and environmentally friendly synthesis of 1,3,5-triazine derivatives, demonstrating the feasibility of creating a library of related compounds.

Potential Research Applications and Preclinical Translational Directions

Development as Chemical Biology Probes and Synthetic Intermediates

The 2-aminoacetamide framework is a valuable building block in organic synthesis and medicinal chemistry. Compounds like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide are utilized as starting materials or intermediates in the preparation of more complex molecules. google.com The synthesis of N-substituted acetamide (B32628) derivatives often involves reacting amines with chloroacetyl chloride to form a key intermediate, which can then be further modified. ijpsr.info For instance, 2-chloro-N-[2-(phenylamino)phenyl]acetamide serves as an intermediate that, upon reaction with 4-aminopyridine, yields compounds with potential pharmaceutical applications. epo.org

This synthetic tractability suggests that 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide could serve as a crucial synthetic intermediate for creating libraries of novel compounds. Its primary amine and amide functionalities offer reactive sites for conjugation to other molecules. This adaptability makes it a candidate for development as a chemical biology probe. By attaching fluorescent tags, biotin, or photoaffinity labels, derivatives of this compound could be used to identify and study the interactions of N-aryl acetamides with biological targets, such as enzymes or receptors, helping to elucidate their mechanisms of action. A related compound, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, has been identified as an intermediate in the synthesis of the drug etizolam, highlighting the role of such molecules in pharmaceutical development. nih.govresearchgate.net

Preclinical Evaluation in Disease Models (Non-Clinical)

The acetamide and related amide scaffolds are integral to compounds investigated for their antitumor properties. Studies on 5-N-Substituted-2-(substituted benzenesulphonyl) glutamines, which share an amide linkage, have shown that these molecules can be screened for antitumor activity against Ehrlich ascites carcinoma in mice. nih.gov Similarly, new N-hydroxybutanamide derivatives have demonstrated both antitumor and antimetastatic effects in a mouse model of B16 melanoma, with one derivative showing a 61.5% inhibition of tumor growth. mdpi.com

Research into N-substituted benzamide (B126) derivatives, designed as histone deacetylase (HDACs) inhibitors, has also identified compounds with significant antitumor potential. nih.gov These studies underscore the potential for acetamide-containing molecules to interfere with cancer progression. Although direct studies on this compound are not available, its structural similarity to these investigated compounds suggests that it could be a candidate for evaluation in murine xenograft models for various cancers.

Table 1: Antitumor Activity of Structurally Related Amide Derivatives

Compound Class Cancer Model Key Findings
N-hydroxybutanamide derivatives B16 Melanoma (mice) Showed both antitumor and antimetastatic effects, with one compound inhibiting tumor growth by 61.5%. mdpi.com
5-N-Substituted-2-(substituted benzenesulphonyl) glutamines Ehrlich Ascites Carcinoma (mice) Screened for antitumor activity based on inhibition of tumor cell count. nih.gov
N-substituted benzamide derivatives Human cancer cell lines Some compounds displayed selective inhibitory activities on Hut78 (T-cell lymphoma) cells. nih.gov

A significant body of research points to the anticonvulsant potential of N-substituted acetamides and related structures. Derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide have been synthesized and evaluated in acute epilepsy models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com One of the most active substances from this class, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial protective index than the reference drug valproic acid in the MES and 6 Hz seizure tests. mdpi.com

Furthermore, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed activity in the MES seizure model, which is an indicator of efficacy against generalized tonic-clonic seizures. nih.gov The anticonvulsant activity was found to be closely linked to the type of substituent on the anilide moiety. nih.gov Given that the core structure of this compound features both the acetamide group and a chlorophenyl ring—elements present in these active anticonvulsant compounds—it is a logical candidate for assessment in preclinical models of epilepsy. mdpi.comnih.gov

Table 2: Anticonvulsant Activity of Related Acetamide Derivatives in Animal Models

Compound/Derivative Class Seizure Model Result
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative MES test, 6 Hz test (mice) Showed more beneficial ED₅₀ and protective index values than valproic acid. mdpi.com
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives MES test (mice/rats) Several derivatives with a 3-(trifluoromethyl)anilide group showed protection. nih.gov
N-(substituted benzothiazol-2-yl)amides MES test, scPTZ test One compound showed an ED₅₀ of 40.96 mg/kg in the MES test and 85.16 mg/kg in the scPTZ test. nih.gov

Acetamide derivatives have been explored for their potential to mitigate inflammation. nih.gov Research on related compounds demonstrates that they can modulate key inflammatory pathways. For example, some acetamide derivatives have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for screening anti-inflammatory activity. nih.govresearchgate.net

In vivo studies of other complex molecules incorporating amide structures have also shown promise. A diamine-PEGylated oleanolic acid derivative with an amide linkage demonstrated a significant anti-inflammatory effect by reducing edema and leukocyte infiltration in a mouse model of acute ear edema, performing even better than the standard drug diclofenac (B195802) in some aspects. mdpi.com While direct in vivo anti-inflammatory data for simple N-aryl acetamides is less common, the consistent anti-inflammatory signals from related compounds suggest that this compound warrants investigation in established in vivo models of inflammation, such as carrageenan-induced paw edema or TPA-induced ear edema in rodents. mdpi.commdpi.comnih.gov

The acetamide scaffold is a common feature in molecules designed to combat microbial and bacterial infections. A study on novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to the standard drug levofloxacin. nih.gov Another study synthesized a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives and found several compounds with good antimicrobial potential against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

The synthesis of N-substituted acetamide derivatives of 4-hydroxy-2-oxo-2H-chromene also yielded molecules that were valuable inhibitors of several bacterial strains. indexcopernicus.com The consistent antibacterial activity across different classes of acetamide derivatives suggests that the core moiety is conducive to this biological effect. mdpi.com Therefore, evaluating this compound against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains, is a logical step in defining its preclinical profile.

Table 3: Antibacterial Activity of Various Acetamide Derivatives

Compound Series Bacterial Strains Tested Key Findings
Acetamide derivatives of 2-mercaptobenzothiazole K. pneumonia, S. aureus, Gram-positive & Gram-negative species Several derivatives showed significant antibacterial activity, comparable to levofloxacin. nih.gov
2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide S. aureus, B. subtilis, E. coli, P. aeruginosa Certain derivatives exhibited significant antibacterial and antifungal potential at different concentrations. nih.gov

Derivatives of acetamide have been frequently investigated for their potential as analgesic agents. tandfonline.comresearchgate.netnih.gov In one study, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were tested in mice using hot-plate, tail-clip, and acetic acid-induced writhing tests. The compounds caused a significant increase in pain latency in the thermal and mechanical tests and a decrease in writhing responses, indicating effects on supraspinal, spinal, and peripheral nociceptive pathways. tandfonline.comresearchgate.net

Another series of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives were found to be highly selective kappa opioid receptor agonists, with several compounds producing effective analgesia upon oral administration in a rat-paw pressure test. nih.gov The analgesic effects were reversed by naloxone, confirming an opioid-mediated mechanism. nih.gov The structural relationship of this compound to these compounds with proven antinociceptive effects makes it a compelling candidate for investigation in preclinical pain models.

Table 4: Analgesic Activity of Related Acetamide Derivatives in Animal Models

Compound Series Pain Model Key Findings
N-(benzothiazol-2-yl) acetamide derivatives Hot-plate, tail-clip, acetic acid-induced writhing tests (mice) Compounds exhibited significant antinociceptive activities against thermal, mechanical, and chemical stimuli. tandfonline.comresearchgate.netnih.gov
N-[(2-aminocyclohexyl)aryl]acetamide derivatives Rat-paw pressure test Several compounds produced effective analgesia via oral administration, acting as kappa opioid agonists. nih.gov

Antiplasmodial Activity Research

Research into the antiplasmodial activity of the broader class of amino acetamide compounds has identified them as a promising area for the development of new antimalarial drugs. While specific data on the compound this compound is not extensively available in publicly accessible research, the general class of N-aryl acetamides, to which it belongs, has been the subject of investigation in the fight against malaria.

Phenotypic screening has successfully identified the N-aryl acetamide class as inhibitors of the asexual ring-stage development of Plasmodium falciparum, the most lethal species of malaria parasite. This stage is a critical point in the parasite's lifecycle within human red blood cells. The mechanism of action for some members of the aryl amino acetamide series has been linked to the STAR-related lipid transfer protein (PfSTART1), which is crucial for the parasite's lipid transport.

Further research into the structure-activity relationship of these compounds aims to optimize their potency and metabolic stability to enhance their efficacy. While detailed antiplasmodial activity data for this compound is not specified, the foundational research on related compounds underscores the potential of this chemical scaffold in antimalarial drug discovery.

Pharmacological Profiling in Non-Clinical Settings

The pharmacological profiling of this compound in non-clinical settings is not well-documented in available scientific literature. Preclinical research typically involves a comprehensive evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety and efficacy in in vitro and in vivo models.

For the broader class of N-aryl acetamides, some non-clinical studies have been conducted. These investigations often include assessing the cytotoxicity of the compounds against human cell lines, such as HepG2 cells, to determine their selectivity for the parasite over host cells. Additionally, metabolic stability is a key parameter that is evaluated, often using liver microsomes, to predict how the compound will be processed in the body.

While these general findings for the compound class are informative, the specific pharmacological profile of this compound remains to be characterized through dedicated preclinical research. Such studies would be essential to determine its potential for further development as a therapeutic agent.

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Methodologies

The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide and a diverse library of its analogs is fundamental to exploring its structure-activity relationships (SAR). While classical methods, such as the reaction of a substituted aniline (B41778) with chloroacetyl chloride followed by amination, provide a basic route, future research should focus on more innovative and efficient synthetic strategies. proquest.com

One promising avenue is the adoption of parallel synthesis techniques to rapidly generate a multitude of derivatives. nih.gov This high-throughput approach would enable the systematic modification of various parts of the molecule, including the chlorophenyl ring, the ethyl linker, and the terminal amino group. Exploring different coupling reagents and reaction conditions can optimize yield, purity, and cost-effectiveness. researchgate.net For instance, the use of advanced catalytic systems could allow for more complex modifications that are not achievable through traditional methods.

Furthermore, the development of stereoselective synthetic routes is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Future work should aim to establish scalable methods for producing enantiomerically pure forms of this compound and its derivatives to allow for a more precise evaluation of their biological properties.

Table 1: Potential Synthetic Strategies for Analog Generation

Strategy Description Potential Modifications
Parallel Synthesis Automated or semi-automated synthesis of a large number of compounds in parallel. Substitutions on the phenyl ring, variation of the alkyl chain, diverse amines.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction times and improve yields. Rapid optimization of reaction conditions for coupling and functionalization steps.
Flow Chemistry Continuous synthesis in a reactor, offering better control over reaction parameters. Scalable and safe production of key intermediates and final compounds.
Biocatalysis Use of enzymes to perform specific chemical transformations. Enantioselective synthesis and introduction of functional groups with high specificity.

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before their synthesis. nih.gov For this compound, a comprehensive in silico evaluation would be a critical step in prioritizing the synthesis of the most promising derivatives. rsc.org

Initially, Quantitative Structure-Activity Relationship (QSAR) models can be developed once a preliminary dataset of active and inactive analogs is generated. These models can identify key structural features that correlate with biological activity. Molecular docking studies can then be employed to predict the binding modes of these compounds within the active site of potential biological targets. researchgate.net This requires a known or computationally modeled three-dimensional structure of the target protein.

Beyond simple docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more accurate prediction of binding affinity and stability. Additionally, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to flag compounds with potentially poor pharmacokinetic profiles or toxicity issues early in the discovery pipeline. nih.gov

Table 2: Computational Workflow for Analog Design

Step Technique Objective
1. Library Design Combinatorial enumeration Generate a virtual library of derivatives based on the lead scaffold.
2. Target Prediction Reverse docking, pharmacophore matching Identify potential biological targets for the compound series.
3. Binding Pose Prediction Molecular Docking Predict the preferred orientation of analogs within the target's binding site.
4. Affinity Estimation Scoring functions, MM/PBSA Rank compounds based on their predicted binding affinity.
5. Stability Analysis Molecular Dynamics (MD) Simulation Assess the stability of the ligand-protein complex.
6. ADMET Prediction In silico models Predict pharmacokinetic and toxicity profiles to filter out undesirable compounds.

Elucidation of Undiscovered Molecular Targets

A significant challenge for a novel compound like this compound is the identification of its molecular target or targets, which is crucial for understanding its mechanism of action. nih.gov Modern chemical biology provides several powerful strategies for target deconvolution. nih.govpharmafeatures.com

Affinity-based methods are a direct approach where the compound is chemically modified to create a probe that can be used to "fish" for its binding partners in a cell lysate. nih.gov Another powerful technique involves genetic approaches, such as CRISPR-based screening, where systematically knocking down or overexpressing genes can reveal which ones sensitize or desensitize cells to the compound's effects. nih.gov

Computational methods can also generate target hypotheses. broadinstitute.org Techniques like "connectivity mapping" can compare the gene expression signature induced by the compound to a database of signatures from compounds with known mechanisms, thereby inferring a potential mode of action. broadinstitute.org A multi-pronged approach, combining several of these methods, is often the most effective strategy to confidently identify and validate a molecular target. nih.gov

Rational Design of Highly Selective and Potent Lead Compounds

Once a validated molecular target is identified, the process of rational drug design can begin to optimize the lead compound, this compound, into a highly potent and selective drug candidate. 182.160.97 This process is iterative and relies heavily on structural information of the target, often obtained through X-ray crystallography or cryo-electron microscopy of the target-ligand complex.

Structure-based drug design (SBDD) allows medicinal chemists to visualize the interactions between the compound and the target's binding site. This information guides the modification of the lead compound to enhance binding affinity by improving shape and electrostatic complementarity. acs.org For example, a substituent could be added to form a new hydrogen bond with a key amino acid residue in the binding pocket.

A critical aspect of this design phase is achieving selectivity. acs.org Often, the target protein is part of a larger family of related proteins. To avoid off-target effects, the designed compound must bind preferentially to the intended target. This can be achieved by exploiting subtle differences in the binding sites of related proteins. nih.gov The cycle of design, synthesis, and biological testing is repeated to incrementally improve the potency and selectivity of the compounds.

Development of Innovative High-Throughput Screening Assays

To efficiently test the analogs generated through synthetic efforts and to search for novel hits from large chemical libraries, the development of robust high-throughput screening (HTS) assays is essential. bmglabtech.comaragen.com HTS leverages automation and robotics to test hundreds of thousands of compounds in a short period. nih.govdanaher.com

The design of the HTS assay is dependent on the identified molecular target and its function. For an enzyme target, a common approach is to develop a fluorescence- or luminescence-based assay that measures the enzyme's activity. nih.gov Inhibitors of the enzyme would then be identified by a decrease in the signal. For other target classes, such as receptors or ion channels, different assay formats, including cell-based assays that measure a downstream physiological response, might be more appropriate. aragen.com

A crucial part of the HTS process is the confirmation and validation of initial "hits" to eliminate false positives. bmglabtech.com This is followed by secondary screening and dose-response studies to confirm the activity and determine the potency of the validated compounds. The data generated from HTS provides the foundation for building the structure-activity relationship and feeds back into the rational design cycle. malvernpanalytical.com

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide, and how can reaction conditions be optimized to improve yield?

  • Answer : The compound is typically synthesized via nucleophilic substitution or amidation. For example, reacting 2-chloroacetamide derivatives with 1-(3-chlorophenyl)ethylamine under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C. Optimization involves adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what characteristic signals should be observed?

  • Answer :

  • IR : C=O stretch (~1650 cm⁻¹), N-H stretches (~3300 cm⁻¹).
  • ¹H NMR : Acetamide CH₃ (singlet, δ ~2.1), NH₂ (broad singlet, δ ~5.0–6.0), aromatic protons (δ ~7.2–7.5).
  • ¹³C NMR : C=O (~170 ppm), aromatic carbons (~125–140 ppm).
  • MS : Molecular ion peak (e.g., [M+H]⁺) confirms molecular weight .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Answer : Recrystallization (ethanol/water) is preferred for bulk purification. For complex mixtures, silica gel chromatography (gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water) ensures high purity. Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations contribute to understanding the electronic properties and reactivity of this compound?

  • Answer : DFT studies predict HOMO-LUMO gaps (e.g., ~4.5 eV), molecular electrostatic potentials (MESP), and reactive sites. For example, MESP analysis may highlight electron-rich regions at the amino group, guiding electrophilic substitution strategies. These insights aid in rationalizing reaction mechanisms and designing derivatives with enhanced bioactivity .

Q. In cases of conflicting bioactivity data across studies, what experimental variables should be re-examined to reconcile discrepancies?

  • Answer : Key variables include:

  • Purity and stereochemistry : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Metabolic stability : Evaluate degradation products via LC-MS in biological matrices .

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

  • Answer : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect high-resolution X-ray diffraction data (λ = 0.71073 Å, 100 K). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Validate with R-factor (<5%) and residual electron density analysis .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the phenyl ring?

  • Answer : Synthesize analogs with substituents (e.g., -F, -NO₂, -OCH₃) at the 3-chloro position. Assess bioactivity (e.g., enzyme inhibition IC₅₀) and correlate with physicochemical descriptors (logP, polar surface area). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.